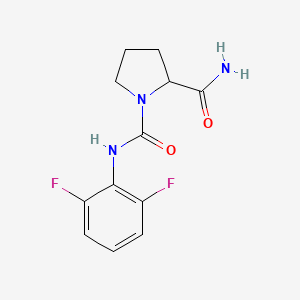
N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a 2-chlorophenyl group and two fluorine atoms attached to a cyclohexane ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 4,4-difluorocyclohexanone.
Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and 4,4-difluorocyclohexanone in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.
Amidation Reaction: The intermediate compound undergoes an amidation reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology and Medicine:
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industry:
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and advanced materials.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide: can be compared with other carboxamides, such as N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxylate and N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxylic acid.
Uniqueness:
Structural Features: The presence of both chlorine and fluorine atoms in the compound’s structure imparts unique chemical and physical properties, such as increased stability and reactivity.
Applications: Its specific combination of functional groups makes it suitable for a wide range of applications, from pharmaceuticals to materials science.
Properties
Molecular Formula |
C13H14ClF2NO |
|---|---|
Molecular Weight |
273.70 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H14ClF2NO/c14-10-3-1-2-4-11(10)17-12(18)9-5-7-13(15,16)8-6-9/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
MJPLZNZWOHBDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC=CC=C2Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12240287.png)
![4-Ethyl-6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B12240293.png)
![6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12240295.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12240297.png)
![2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240301.png)
![6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12240306.png)
![N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12240314.png)
![2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12240320.png)
![4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12240324.png)
![N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12240346.png)

![2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine](/img/structure/B12240353.png)
![4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12240358.png)
![6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12240365.png)
